molecular formula C21H25Cl2N3O4S2 B2582760 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE CAS No. 1215784-66-9

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2582760
CAS No.: 1215784-66-9
M. Wt: 518.47
InChI Key: VIVHMKVRBPCTLF-UHFFFAOYSA-N
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Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:

Chemical Reactions Analysis

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE can be compared with other benzothiazole derivatives, such as:

These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-methoxybenzenesulfonyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, antifungal, and anthelmintic activities, alongside relevant case studies and research findings.

Chemical Structure

The compound has the following structural formula:

C18H22ClN3O3S\text{C}_{18}\text{H}_{22}\text{ClN}_3\text{O}_3\text{S}

Anticancer Activity

Research indicates that compounds with a benzothiazole moiety exhibit anticancer properties . For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In a study by Aiello et al. (2008), benzothiazole derivatives demonstrated significant cytotoxic effects against human cancer cells, suggesting that this compound may have similar effects due to its structural similarity to known anticancer agents .

Antibacterial Activity

The compound's antibacterial activity has been evaluated against various bacterial strains. A study conducted by Mijin et al. (2006) highlighted that benzothiazole derivatives possess notable antibacterial properties. Specifically, the compound showed effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Antifungal Activity

Antifungal properties of benzothiazole derivatives have also been documented. Research suggests that these compounds can inhibit the growth of fungi, including Candida species. The mechanism often involves disrupting fungal cell membrane integrity or interfering with metabolic pathways essential for fungal survival .

Anthelmintic Activity

The anthelmintic activity of benzothiazole derivatives is another area of interest. Studies indicate that such compounds can effectively paralyze and kill helminths, making them potential candidates for treating parasitic infections .

Case Studies and Research Findings

Study Findings
Aiello et al. (2008)Demonstrated significant cytotoxicity in cancer cell lines using benzothiazole derivatives.
Mijin et al. (2006)Reported antibacterial activity against various bacterial strains, emphasizing the need for further investigation into structure-activity relationships.
Cho et al. (2008)Highlighted antifungal efficacy against Candida species, suggesting mechanisms of action involving membrane disruption.
Wu et al. (2008)Discussed the coordination abilities of amides in biological systems, linking structural features to biological activity.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S2.ClH/c1-24(2)12-5-13-25(21-23-20-17(22)6-4-7-18(20)30-21)19(26)14-31(27,28)16-10-8-15(29-3)9-11-16;/h4,6-11H,5,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVHMKVRBPCTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CS(=O)(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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